Welcome to the BenchChem Online Store!
molecular formula C12H9NO2 B8423120 (5,6-Dimethyl-3-oxo-2-benzofuran-1(3H)-ylidene)acetonitrile CAS No. 58138-31-1

(5,6-Dimethyl-3-oxo-2-benzofuran-1(3H)-ylidene)acetonitrile

Cat. No. B8423120
M. Wt: 199.20 g/mol
InChI Key: KRZOLEQAVVCQHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04032544

Procedure details

2-Azido-6,7-dimethyl naphtho-1,4-quinone (2.0 g) was added in small portions (10 mg) to cold (0°-5° C.), vigorously stirred concentrated sulphuric acid (30 ml. over 11/2 hours and the red solution stirred a further 10 minutes at 3° C. until nitrogen evolution ceased. Poured onto ice-water (400 g) whereby the phthalide separated as a whitish solid. After recrystallisation from ethanol in the presence of charcoal the white solid had m.p. 165°-181° C. (mixture of E and Z isomers). (Found; C, 72.10; H, 4.77; N, 6.91; C12H9NO2 requires; C, 72.35; H, 4.55; N, 7.03%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]([C:4]1[C:5]([C:7]2[C:12]([C:13](=[O:15])[CH:14]=1)=[CH:11][C:10]([CH3:16])=[C:9]([CH3:17])[CH:8]=2)=[O:6])=[N+]=[N-].S(=O)(=O)(O)O.C1(C2C(=CC=CC=2)CO1)=O>>[C:4]([CH:14]=[C:13]1[C:12]2[C:7](=[CH:8][C:9]([CH3:17])=[C:10]([CH3:16])[CH:11]=2)[C:5](=[O:6])[O:15]1)#[N:1]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
N(=[N+]=[N-])C=1C(=O)C2=CC(=C(C=C2C(C1)=O)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=O)OCC2=CC=CC=C12

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
3 °C
Stirring
Type
CUSTOM
Details
over 11/2 hours and the red solution stirred a further 10 minutes at 3° C. until nitrogen evolution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
separated as a whitish solid
CUSTOM
Type
CUSTOM
Details
After recrystallisation from ethanol in the presence of charcoal the white solid
ADDITION
Type
ADDITION
Details
m.p. 165°-181° C. (mixture of E and Z isomers)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
C(#N)C=C1OC(=O)C2=CC(=C(C=C12)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.